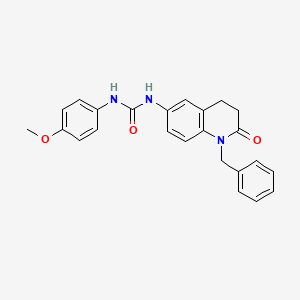

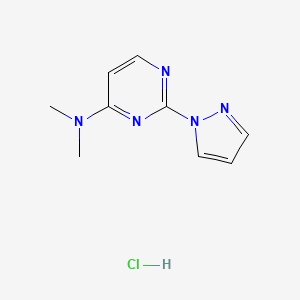

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the spatial arrangement of the atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds under various conditions.Physical And Chemical Properties Analysis

This would include studying the compound’s melting point, boiling point, solubility, color, odor, stability, etc.Applications De Recherche Scientifique

Antiproliferative Activity

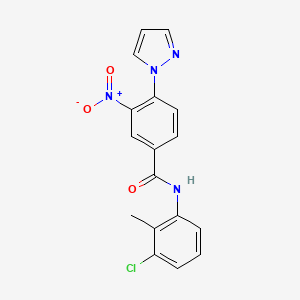

Novel urea and bis-urea derivatives with primaquine and substituted benzene moieties, bridged by urea functionalities, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Compounds with hydroxy group or halogen atoms showed moderate effects, particularly against breast carcinoma MCF-7 cell line. Trifluoromethyl derivatives displayed antiproliferative effects in a low micromolar range against various cell lines. Compound 3j and bis-urea 6d were identified as particularly promising for the development of breast carcinoma drugs due to their high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).

Antimicrobial and Antioxidant Activity

The antimicrobial activity of urea derivatives has been explored, with compound 3j exhibiting the strongest activity against a range of bacteria. Additionally, urea derivatives demonstrated high antioxidant activity in DPPH assay and lipid peroxidation tests, highlighting their potential for therapeutic applications (Perković et al., 2016).

Enzyme Inhibition

Cyclic urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), revealing effective inhibition profiles. These findings suggest potential applications in treating conditions associated with these enzymes (Sujayev et al., 2016).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies enhance the synthesis of compounds with potential pharmaceutical applications (Mujde et al., 2011).

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, suggesting potential for treating disorders associated with overactivation of this pathway, such as panic or anxiety states (van Muijlwijk-Koezen et al., 2000).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Orientations Futures

This would involve discussing potential future research directions, applications, or improvements to the compound or its synthesis process.

Please consult with a professional chemist or a reliable source for accurate and detailed information.

Propriétés

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(15-20)7-14-23(28)27(22)16-17-5-3-2-4-6-17/h2-6,8-13,15H,7,14,16H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGASVEAMMNVVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

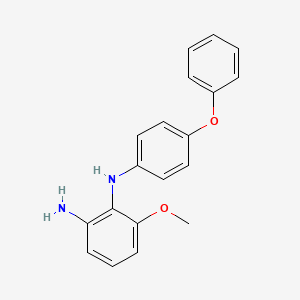

![2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2713534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B2713535.png)

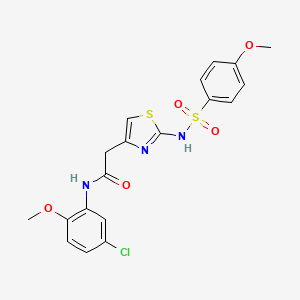

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate](/img/structure/B2713540.png)

![methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate](/img/structure/B2713542.png)

![3-Amino-4-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B2713544.png)

![{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol](/img/structure/B2713549.png)